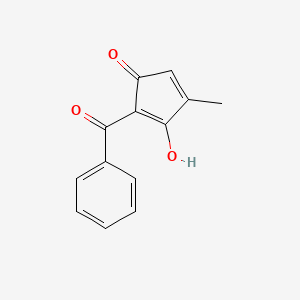
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is a peptide compound composed of four amino acids: L-proline, L-tyrosine, L-tyrosine, and L-serine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups on the amino acids to prevent unwanted side reactions. For example, the amino group of L-tyrosine can be protected using Boc (tert-butoxycarbonyl) anhydride under alkaline conditions . The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or other coupling agents. After the peptide bonds are formed, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, with each amino acid being sequentially added and coupled. This method offers advantages such as ease of purification and automation, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of L-tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction can result in the cleavage of disulfide bonds .
Applications De Recherche Scientifique
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- involves its interaction with specific molecular targets. For example, the peptide may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-tyrosyl-L-proline: A dipeptide with antihypertensive properties.
Cyclo(L-tyrosyl-L-tyrosine): A cyclic dipeptide with potential biological activities.
Uniqueness
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties.
Propriétés
Numéro CAS |
866784-36-3 |
|---|---|
Formule moléculaire |
C26H32N4O8 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O8/c27-19(12-15-3-7-17(32)8-4-15)23(34)28-20(13-16-5-9-18(33)10-6-16)24(35)29-21(14-31)25(36)30-11-1-2-22(30)26(37)38/h3-10,19-22,31-33H,1-2,11-14,27H2,(H,28,34)(H,29,35)(H,37,38)/t19-,20-,21-,22-/m0/s1 |
Clé InChI |
BHHUKFDUHVQLGW-CMOCDZPBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)



![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)
![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)


